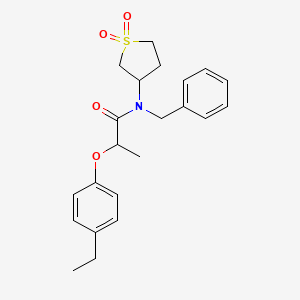

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide

Description

Chemical Structure and Properties N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide is a synthetic amide derivative featuring:

- A propanamide backbone with dual substitution at the nitrogen atom.

- A benzyl group (N-benzyl) and a 1,1-dioxidotetrahydrothiophen-3-yl moiety (sulfone-containing tetrahydrothiophene).

- A 2-(4-ethylphenoxy) group at the propanamide’s α-carbon.

Its synthesis likely involves amide coupling between a benzylamine derivative and a functionalized propanoyl chloride, followed by sulfonation .

Properties

Molecular Formula |

C22H27NO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)propanamide |

InChI |

InChI=1S/C22H27NO4S/c1-3-18-9-11-21(12-10-18)27-17(2)22(24)23(15-19-7-5-4-6-8-19)20-13-14-28(25,26)16-20/h4-12,17,20H,3,13-16H2,1-2H3 |

InChI Key |

QZTVWMAACNNMCT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide typically involves multiple steps:

Formation of the Dioxidotetrahydrothiophenyl Intermediate: The starting material, tetrahydrothiophene, is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid to form the 1,1-dioxidotetrahydrothiophene intermediate.

Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl group.

Formation of the Propanamide Backbone: The benzylated intermediate is then reacted with 2-(4-ethylphenoxy)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the amide group to an amine.

Substitution: The benzyl and ethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

The table below compares key structural analogs, emphasizing substituent differences and their implications:

Key Observations :

- N-Substituent Effects : Replacing benzyl with 2-fluorobenzyl () introduces electronegativity, which may alter binding interactions in enzymatic targets.

- Sulfone vs. Non-Sulfone Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group provides strong electron-withdrawing effects, stabilizing the amide bond and influencing metabolic stability compared to non-sulfonated analogs .

Crystallographic and Spectroscopic Characterization

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)propanamide is a synthetic organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C22H27NO4S

- Molecular Weight : 401.5 g/mol

- Structural Features :

- A benzyl group attached to the nitrogen atom.

- A dioxidotetrahydrothiophenyl group contributing to its unique reactivity.

- An ethylphenoxy group enhancing its solubility and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the dioxidotetrahydrothiophenyl intermediate through oxidation.

- Coupling reaction with the benzylamine intermediate.

- Final assembly with the ethylphenoxy moiety under controlled conditions.

These methods allow for the introduction of various substituents, enabling fine-tuning of the compound's properties for specific applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The compound's ability to modulate specific biological targets suggests potential therapeutic applications.

The proposed mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Interacting with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors that regulate cellular processes.

These interactions can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects in various diseases.

Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives. Here are some key findings relevant to this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against various bacterial strains. | |

| Anticancer Potential | Induced apoptosis in cancer cell lines through caspase activation. | |

| Mechanistic Insights | Showed interaction with specific kinase pathways involved in cell proliferation. |

Case Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

-

Anticancer Activity :

- In vitro experiments indicated that this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of this compound. Key areas for future investigation include:

- In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

- Target Identification : Determining specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.